Bulaquine - 79781-00-3

Bulaquine

Catalog Number: EVT-261929
CAS Number: 79781-00-3
Molecular Formula: C21H27N3O3
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bulaquine, also known as CDRI 80/53 or Elubaquine, is a synthetic antimalarial compound belonging to the 8-aminoquinoline class. [, , , ] It is a structural analog of Primaquine, another drug in the same class. [, , ] Bulaquine has demonstrated promising activity against various stages of the malaria parasite life cycle, particularly the dormant liver stage (hypnozoites) responsible for relapses in Plasmodium vivax and Plasmodium ovale infections. [, , ] Additionally, it exhibits gametocytocidal activity against Plasmodium falciparum, thereby hindering malaria transmission. [, , , , ]

Future Directions
  • Optimizing dosing regimens: Further investigation is needed to determine the optimal dosing strategies for both its anti-relapse and transmission-blocking activities. []
  • Developing novel formulations: Exploring alternative formulations, such as slow-release preparations, may help overcome its instability in acidic environments and enhance its bioavailability. []
  • Evaluating safety and efficacy in diverse populations: Conducting larger-scale clinical trials in various populations, including pregnant women and children, is crucial to establish its safety and efficacy profile comprehensively. [, ]
  • Understanding its mechanism of action: Investigating the precise molecular mechanisms underlying its antimalarial activity will aid in developing more potent and targeted therapies. []

Primaquine

Compound Description: Primaquine is an 8-aminoquinoline antimalarial drug used to prevent relapses of Plasmodium vivax and Plasmodium ovale malaria and to prevent malaria infection in individuals traveling to areas where malaria is common. [, , , , , , , , , , , , , , ] It acts on the parasite's liver stage, killing dormant forms (hypnozoites) that can cause relapses. [, , , , , , , , , , , ] It also has gametocytocidal activity against Plasmodium falciparum, making it useful in reducing malaria transmission. [, , , , , , , , , , ]

Tafenoquine

Compound Description: Tafenoquine (WR 238605) is a long-acting 8-aminoquinoline antimalarial drug. [, ] It possesses a broader spectrum of activity than primaquine, targeting both liver and blood stages of malaria parasites. [, ] Tafenoquine is effective in preventing relapses of P. vivax and P. ovale malaria and offers causal prophylaxis against various Plasmodium species. [, ] It also exhibits gametocytocidal activity against P. falciparum. [, ]

Relevance: Like Bulaquine, Tafenoquine belongs to the 8-aminoquinoline class of antimalarials and demonstrates efficacy against both liver and blood stages of the parasite. [, ] Both are considered potential replacements for primaquine due to their improved safety and efficacy profiles. [, ]

α/β-Arteether

Compound Description: α/β-Arteether is a fast-acting blood schizonticidal antimalarial drug developed at the CSIR-Central Drug Research Institute (CDRI). [] It exhibits potent activity against multidrug-resistant strains of P. falciparum and can effectively control severe and complicated malaria cases. [] It also shows promising gametocytocidal activity against P. cynomolgi B, a parasite used in primate models of malaria. []

Relevance: While structurally distinct from Bulaquine, both compounds have been developed at CDRI and contribute to the fight against malaria. [] Bulaquine targets the liver stage and transmission stages of the parasite, while α/β-Arteether primarily acts on the blood stage. []

Dihydroartemisinin

Compound Description: Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a potent antimalarial compound isolated from the plant Artemisia annua. [] It acts as a fast-acting blood schizonticide and is effective against multidrug-resistant strains of P. falciparum. [] Dihydroartemisinin is often formulated with a partner drug, like piperaquine, as part of artemisinin-based combination therapies (ACTs). []

Relevance: Similar to the relationship between Bulaquine and α/β-Arteether, both Dihydroartemisinin and Bulaquine are tools in malaria control but target different stages of the parasite lifecycle. [] Dihydroartemisinin primarily acts on the blood stage, while Bulaquine targets the liver and transmission stages. []

Aablaquine

Compound Description: Aablaquine is a fixed-dose combination antimalarial drug comprising Bulaquine and chloroquine. [, ] It has demonstrated promising in vitro activity against Plasmodium berghei, inhibiting both parasite invasion and intracellular growth. []

Relevance: This combination drug directly incorporates Bulaquine with chloroquine, showcasing the potential of combining drugs with different mechanisms of action to enhance antimalarial efficacy. [, ]

Overview

Bulaquine is an antimalarial compound derived from primaquine, designed to enhance efficacy while reducing toxicity. It is classified as a quinoline derivative and exhibits properties that make it a promising candidate for treating malaria, particularly in cases where primaquine is less effective or has undesirable side effects. Bulaquine has been shown to have comparable anti-relapse activity to primaquine but with a significantly lower increase in methaemoglobin levels, indicating a safer profile .

Source and Classification

Bulaquine is synthesized from primaquine through a reaction with acetyl butyrolactone in the presence of piperidine. Its chemical classification falls under the category of furanones, specifically 3-(1-((4-((6-methoxy-8-quinolinyl)amino)pentyl)amino)ethylidene)-dihydro-2(3H)-furanone . The compound's unique structure contributes to its pharmacological properties, making it an important subject of study in antimalarial research.

Synthesis Analysis

Methods and Technical Details

The synthesis of bulaquine involves the condensation of primaquine with acetyl butyrolactone using piperidine as a catalyst. The general reaction can be summarized as follows:

  1. Reagents:
    • Primaquine (0.97 g, 3.7 mmole)
    • Acetyl butyrolactone (1.0 g, 7.8 mmole)
    • Piperidine (2-3 drops)
  2. Procedure:
    • The reagents are stirred at room temperature until the mixture solidifies.
    • The product is then titrated in ether and filtered.
    • Finally, bulaquine is crystallized from an alcoholic solvent like propanol, yielding approximately 0.89 g with a melting point of 118-120 °C .

This method demonstrates a straightforward approach to synthesizing bulaquine while ensuring high purity and yield.

Molecular Structure Analysis

Structure and Data

Bulaquine's molecular formula is C21H27N3O3C_{21}H_{27}N_{3}O_{3}, with a molecular weight of approximately 369.46 g/mol . The compound features a complex structure that includes:

  • A furanone ring
  • A quinoline moiety
  • Multiple amine groups contributing to its biological activity

The structural representation can be illustrated as follows:

Bulaquine 3[1[[4[(6methoxy8quinolinyl)amino]pentyl]amino]ethylidene]dihydro2(3H)furanone]\text{Bulaquine }3-[1-[[4-[(6-methoxy-8-quinolinyl)amino]pentyl]amino]ethylidene]-dihydro-2(3H)-furanone]
Chemical Reactions Analysis

Reactions and Technical Details

Bulaquine undergoes various chemical reactions typical of quinoline derivatives. Key reactions include:

  1. Hydrolysis: Bulaquine can hydrolyze under acidic or basic conditions, leading to the release of primaquine and other byproducts.
  2. Oxidation: The presence of amine groups allows for potential oxidation reactions, which can affect its pharmacokinetic properties.
  3. Metabolism: In vivo studies have shown that bulaquine is metabolized to produce primaquine as a major metabolite, indicating its pharmacological relevance .
Mechanism of Action

Process and Data

Bulaquine acts primarily by interfering with the metabolic pathways of malaria parasites. Its mechanism involves:

  1. Inhibition of mitochondrial function: Similar to primaquine, bulaquine disrupts the electron transport chain within the mitochondria of Plasmodium species.
  2. Generation of reactive oxygen species: This leads to oxidative stress within the parasite cells, ultimately resulting in cell death.
  3. Modulation of immune response: Bulaquine may enhance host immune responses against malaria parasites, contributing to its therapeutic effects .

The detailed understanding of these mechanisms aids in optimizing treatment regimens for malaria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bulaquine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: Approximately 118-120 °C .

These properties are essential for formulation development and determining appropriate administration routes.

Applications

Scientific Uses

Bulaquine has significant applications in malaria treatment due to its improved safety profile compared to primaquine. Its uses include:

  1. Antimalarial therapy: Effective against Plasmodium vivax and Plasmodium ovale, particularly for preventing relapses.
  2. Research tool: Utilized in pharmacokinetic studies to understand drug metabolism and efficacy .
  3. Combination therapies: Potential use in combination with other antimalarial agents to enhance therapeutic outcomes.

The ongoing research into bulaquine's efficacy underscores its potential role in global malaria control strategies.

Properties

CAS Number

79781-00-3

Product Name

Bulaquine

IUPAC Name

(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15-

InChI Key

ADCOUXIGWFEYJP-SDXDJHTJSA-N

SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3

Solubility

Soluble in DMSO

Synonyms

ulaquine
CDRI 80-53
N'-(3-acetyl-4,5-dihydro-2-furanyl)-N(4)-(6-methoxy-8-quinolyl)-1,4-pentanediamine

Canonical SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3

Isomeric SMILES

CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.